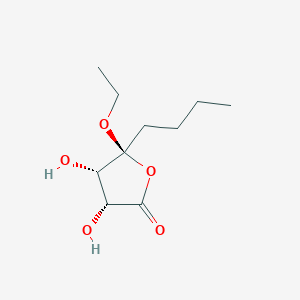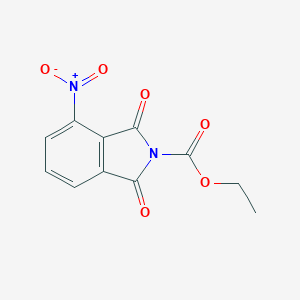![molecular formula C11H10O B067788 Ethanone, 1-[4-(1,2-propadienyl)phenyl]-(9CI) CAS No. 159527-72-7](/img/structure/B67788.png)
Ethanone, 1-[4-(1,2-propadienyl)phenyl]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone is an organic compound characterized by the presence of a propadienyl group attached to a phenyl ring, which is further connected to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone typically involves the reaction of a phenol derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at reflux temperature for several hours . The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone involves its interaction with molecular targets through its functional groups. The propadienyl group can participate in various chemical reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Benzene, 1,2-propadienyl-: This compound shares the propadienyl group but lacks the ethanone functionality.
Phenylallene: Similar to 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone but without the ethanone group.
Phenylpropadiene: Another related compound with a propadienyl group attached to a phenyl ring.
Uniqueness: 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone is unique due to the presence of both the propadienyl and ethanone groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
159527-72-7 |
|---|---|
分子式 |
C11H10O |
分子量 |
158.2 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h4-8H,1H2,2H3 |
InChI 键 |
FMJXOWKUEVYMGW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C=C=C |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C=C=C |
同义词 |
Ethanone, 1-[4-(1,2-propadienyl)phenyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


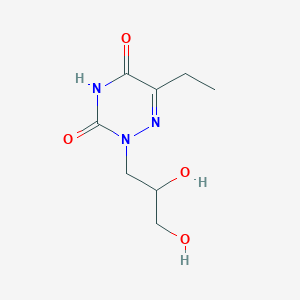
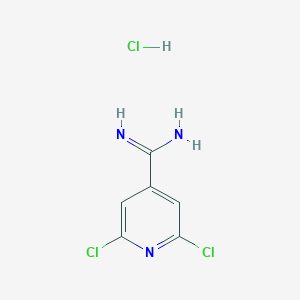
![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)
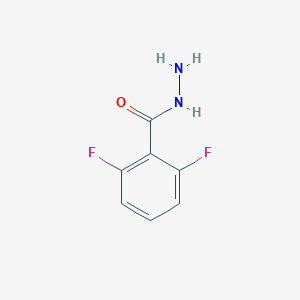

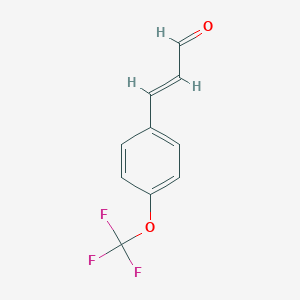
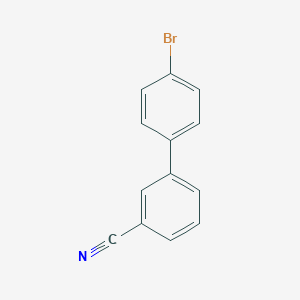
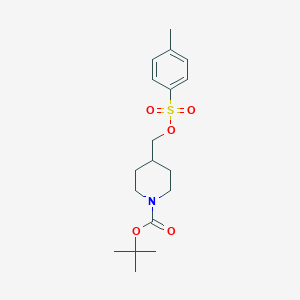
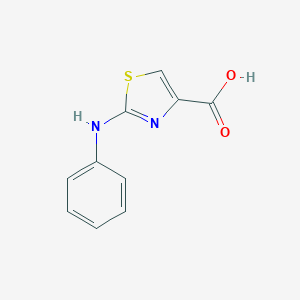
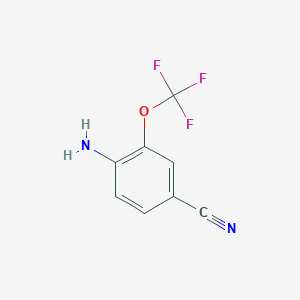
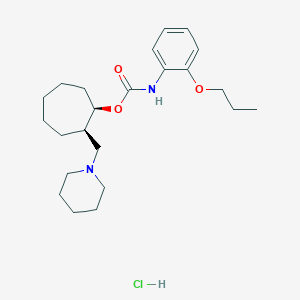
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
